molecular formula C15H11F6N3O2 B10909997 1-[2-nitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 1018053-64-9

1-[2-nitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B10909997
CAS No.: 1018053-64-9
M. Wt: 379.26 g/mol
InChI Key: IOYOBQDVPLTLCK-UHFFFAOYSA-N
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Description

1-[2-nitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a chemical compound characterized by the presence of nitro and trifluoromethyl groups attached to a phenyl ring, which is further connected to a tetrahydroindazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a trifluoromethyl-substituted phenyl compound, followed by cyclization to form the indazole ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions: 1-[2-nitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-[2-nitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[2-nitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets, potentially leading to the modulation of enzymatic activities or receptor interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazino}ethan-1-one
  • 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine
  • 1-(4-(4-氯苯氧基)-2-(三氟甲基)苯基)乙酮

Comparison: Compared to these similar compounds, 1-[2-nitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole stands out due to its unique tetrahydroindazole structure, which can impart different chemical and biological properties

Properties

CAS No.

1018053-64-9

Molecular Formula

C15H11F6N3O2

Molecular Weight

379.26 g/mol

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C15H11F6N3O2/c16-14(17,18)8-5-6-11(12(7-8)24(25)26)23-10-4-2-1-3-9(10)13(22-23)15(19,20)21/h5-7H,1-4H2

InChI Key

IOYOBQDVPLTLCK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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